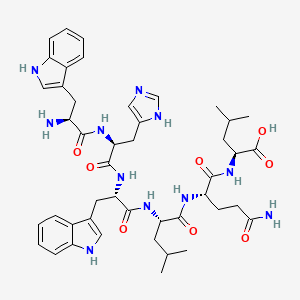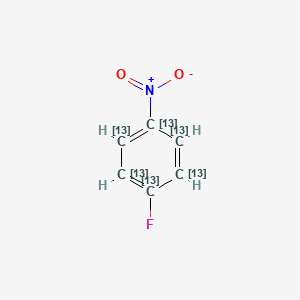
N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide
Overview
Description
N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide (NFDMPA) is a synthetic molecule with various applications in scientific research. It has been studied for its ability to act as a chelating agent and as a catalyst in various reactions. NFDMPA has also been used in the synthesis of novel compounds, such as those used in drug discovery and development. It is a versatile molecule that can be used in a variety of applications.
Scientific Research Applications
Synthesis and Structural Analysis
The compound N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide has been a subject of interest in chemical research due to its unique structural properties. Studies have been focused on the synthesis and crystal structure determination to understand its potential applications further. For instance, Huang Ming-zhi et al. (2005) synthesized a closely related compound through a reaction involving 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride. The crystal structure was determined by X-ray single crystal diffraction, revealing insights into the molecular arrangement and potential reactivity of such compounds (Huang Ming-zhi et al., 2005).
Chemical Properties and Interactions
Research into the chemical properties and interactions of derivatives similar to N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide provides insights into their potential scientific applications. The study by S. Yalcin et al. (2012) on 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, a compound with structural similarities, highlights how molecular arrangements and hydrogen bonding can form a three-dimensional network, suggesting implications for designing new materials with specific chemical and physical properties (Yalcin, S. et al., 2012).
Antipathogenic Activity
The research on derivatives of N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide also extends to their antipathogenic properties. A study by Carmen Limban et al. (2011) on thiourea derivatives has demonstrated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide derivatives in developing new antimicrobial agents with specific antibiofilm properties (Limban, C., Marutescu, L., & Chifiriuc, M., 2011).
properties
IUPAC Name |
N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-7-9(14)6-5-8(13)10(7)15-11(16)12(2,3)4/h5-6H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBELRKLONRPUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C(C)(C)C)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-3-fluoro-2-methylphenyl)-2,2-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B1433423.png)
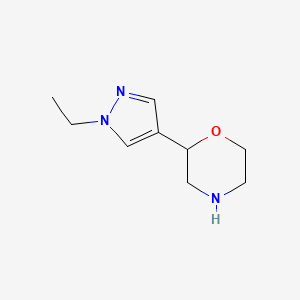
![3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433425.png)

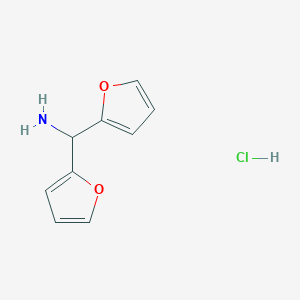



amine dihydrochloride](/img/structure/B1433436.png)
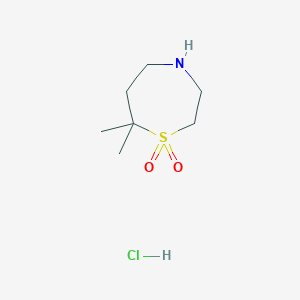
![Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate](/img/structure/B1433439.png)
